
N-Nitrosoglyphosate (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosoglyphosate (sodium) is a nitrosamine degradation product and synthetic impurity of the widely used herbicide glyphosate. It is formed through the reaction of nitrates with glyphosate and has been observed in soils treated with sodium nitrite and glyphosate at elevated levels . The compound is of significant concern due to its potential toxicity and environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitrosoglyphosate (sodium) is typically formed as an impurity during the production of glyphosate. The synthesis involves the reaction of glyphosate with nitrates under specific conditions. For instance, the formation of N-Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Industrial Production Methods
The industrial production of N-Nitrosoglyphosate (sodium) is not a deliberate process but rather a byproduct of glyphosate manufacturing. The accepted methodology for determining N-Nitrosoglyphosate in glyphosate formulations involves high-performance liquid chromatography (HPLC) with UV detection .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrosoglyphosate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the nitroso group.
Substitution: Substitution reactions may occur, particularly involving the nitroso group.
Common Reagents and Conditions
Common reagents used in the reactions of N-Nitrosoglyphosate (sodium) include sodium nitrite, hydrogen peroxide, and formic acid . The conditions for these reactions vary but often involve specific pH levels and temperatures to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of N-Nitrosoglyphosate (sodium) depend on the specific reaction conditions. For example, oxidation may yield different nitroso derivatives, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
N-Nitrosoglyphosate (sodium) has several scientific research applications, including:
Biology: Studied for its potential toxicological effects on various biological systems.
Medicine: Investigated for its potential role in carcinogenesis due to its nitrosamine structure.
Industry: Monitored as an impurity in glyphosate formulations to ensure compliance with safety regulations.
Wirkmechanismus
The mechanism of action of N-Nitrosoglyphosate (sodium) involves its interaction with biological molecules. As a nitrosamine, it can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound’s molecular targets include nucleic acids and proteins, which can be altered through nitrosation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with similar toxicological properties.
N-Nitrosodiethylamine (NDEA): Known for its carcinogenic effects.
N-Nitrosomorpholine (NMOR): Studied for its environmental and health impacts.
Uniqueness
N-Nitrosoglyphosate (sodium) is unique due to its formation as an impurity in glyphosate formulations. Its presence in agricultural products and potential environmental impact make it a compound of significant concern .
Eigenschaften
Molekularformel |
C3H6N2NaO6P |
|---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
sodium;2-[nitroso(phosphonomethyl)amino]acetate |
InChI |
InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
ANBNFCKWUZJADZ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])N(CP(=O)(O)O)N=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
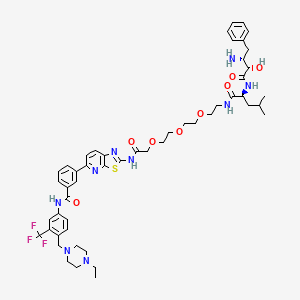
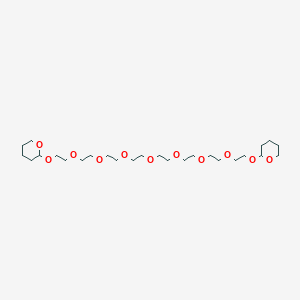
![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)



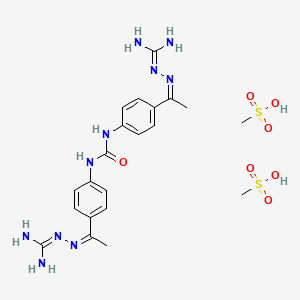

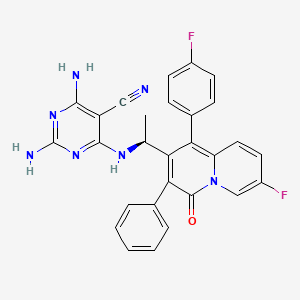
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)
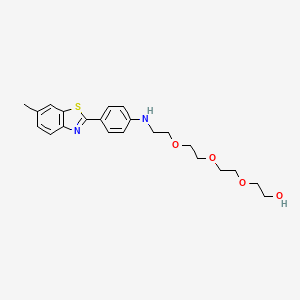
![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)
